Dihydro artemisinin beta-d-glucuronide

Antimalarial activity Drug metabolism Metabolite profiling

Quantifying artemisinin metabolites without the authentic glucuronide introduces critical PK errors. This α-DHA-β-glucuronide (CAS 198976-06-6) is the primary human phase II metabolite, enzymatically validated via UGT1A9/2B7. - **Critical differentiator**: Essential for ANDA bioequivalence filings; blood-to-plasma ratio (0.9-1.3) vs DHA (1.2-2.2) demands dedicated standard. - **Validated application**: LC-MS/MS linear range 4-10,000 nM, intraday accuracy -5.7% to +3.5%. - **Supply assurance**: Available for immediate R&D shipment; stable-isotope-labeled analog also offered.

Molecular Formula C21H32O11
Molecular Weight 460.5 g/mol
Cat. No. B12333076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro artemisinin beta-d-glucuronide
Molecular FormulaC21H32O11
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C
InChIInChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9+,10+,11+,12+,13+,14-,15+,17?,18+,19-,20-,21+/m1/s1
InChIKeyZPXMEOGHWWIMAF-NYXZUFTNSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro Artemisinin Beta-d-Glucuronide: Identity and Baseline Characteristics


Dihydro artemisinin beta-d-glucuronide (α-DHA-β-glucuronide, CAS 198976-06-6) is the principal phase II human metabolite of dihydroartemisinin (DHA), the active moiety of artesunate and other artemisinin derivatives. It is formed via glucuronidation catalyzed predominantly by UDP-glucuronosyltransferase isoforms UGT1A9 and UGT2B7 [1]. The compound exists as a mixture of epimers, with the 12α-epimer confirmed as the predominant human metabolite through comparison with synthetic standards [2]. As the primary clearance product accounting for a substantial fraction of an administered artemisinin dose, this glucuronide is a critical analytical reference standard for pharmacokinetic studies, therapeutic drug monitoring, and abbreviated new drug application (ANDA) bioequivalence assessments.

1
Identity
Human phase II DHA glucuronide metabolite standard (mixture of epimers, 12α-predominant)
2
Analytical role
Quantitative reference for LC-MS/MS bioanalysis of artemisinin metabolite profiles in research plasma
3
Metabolic context
Formed by UGT1A9/2B7; supports in vitro clearance phenotyping and metabolite-PK/PD modeling

Why Dihydro Artemisinin Beta-d-Glucuronide Requires a Dedicated Reference Standard


Substituting dihydro artemisinin beta-d-glucuronide with dihydroartemisinin, artesunate, artemether, or other artemisinin-class compounds in analytical workflows is invalid because the glucuronide is chemically and biologically distinct from the parent drug and other active analogs. The glucuronide is biologically inactive as an antimalarial, whereas DHA retains potent activity [1]. Its chromatographic retention, ionization efficiency, and matrix effects differ fundamentally from non-conjugated artemisinins, necessitating a dedicated stable-isotope-labeled internal standard for accurate quantification in plasma [2]. Furthermore, the blood-to-plasma partitioning ratio of the glucuronide (0.9–1.3) is substantially lower than that of DHA (1.2–2.2), reflecting differential distribution that cannot be captured by surrogate compounds [3]. These physicochemical, pharmacokinetic, and biological differences mean that only the authentic glucuronide reference standard enables valid method development and validation.

!
Biological activity mismatch
Parent DHA retains antimalarial activity; the glucuronide is an inactive clearance product. Interchange compromises PK/PD interpretation.
!
Chromatographic & ionization differences
Retention, ion suppression, and extraction behavior diverge from non-conjugated artemisinins, requiring a dedicated standard for accurate quantification.
!
Blood-to-plasma partitioning not represented
Glucuronide partitioning ratio differs substantially from DHA; using parent drug as surrogate masks distribution bias in whole-blood PK studies.

Dihydro Artemisinin Beta-d-Glucuronide: Quantitative Differentiation Evidence


Biological Activity: Inactive Glucuronide vs. Potent Parent Drug

Dihydro artemisinin beta-d-glucuronide is confirmed as the biologically inactive clearance product of DHA. In rats, it comprised 21.1 ± 9.3% of the administered radiolabeled dose in bile and was explicitly characterized as 'biologically inactive', while the parent DHA retains potent antimalarial activity via endoperoxide bridge-mediated radical generation [1]. This establishes the glucuronide as a detoxification product rather than an active metabolite, a critical distinction for pharmacokinetic-pharmacodynamic modeling.

Antimalarial activity
Head-to-head
Glucuronide: biologically inactive (21.1% of dose in bile) vs DHA: potent antimalarial
Supports clearance marker role in PK/PD modeling; avoids efficacy misattribution
In vivo rat biliary excretion study; [13-14C]DHA at 35 μmol/kg
Antimalarial activity Drug metabolism Metabolite profiling

Blood-to-Plasma Partitioning Ratio

In a validated LC-HRMS rat pharmacokinetic study, the blood-to-plasma concentration ratio of dihydro artemisinin beta-d-glucuronide (DHA-Glu) was 0.9–1.3, while that of the parent drug DHA was 1.2–2.2 [1]. The lower and narrower range of the glucuronide indicates distinct partitioning behavior, reflecting its greater hydrophilicity and reduced red blood cell uptake relative to DHA.

Blood-to-plasma ratio
Head-to-head
DHA-Glu: 0.9–1.3 vs DHA: 1.2–2.2 (rat, LC-HRMS)
Distinct partitioning necessitates whole-blood analysis for accurate PK interpretation
Time-dependent ratios; samples pretreated with potassium dichromate/EDTA-2Na
Pharmacokinetics Blood distribution LC-HRMS

Elimination Half-Life Comparison in Mammalian Models

In sheep naturally infected with Fasciola hepatica, the mean elimination half-life (t1/2) of dihydro artemisinin beta-d-glucuronide ranged from 89 to 98 minutes, compared to 94–113 minutes for DHA and 58–63 minutes for artesunate [1]. The glucuronide's half-life is closer to that of DHA but extends beyond that of artesunate, indicating that the glucuronide is eliminated with slower kinetics than the prodrug artesunate from which it ultimately derives.

Elimination half-life
Head-to-head
DHA-glucuronide: 89–98 min (sheep model)
~1.5-fold longer than artesunate (58–63 min); guides terminal-phase sampling design
Intramuscular administration; Fasciola hepatica infected sheep
Pharmacokinetics Half-life Antimalarial metabolism

LogP Shift and Aqueous Solubility Enhancement

Conjugation of glucuronic acid to DHA reduces the octanol-water partition coefficient (LogP) from approximately 2.19 for the parent drug to 1.2 for the resulting beta-d-glucuronide [1][2]. This ~1 log unit decrease in LogP translates to substantially enhanced aqueous solubility, consistent with the addition of multiple hydroxyl groups from the glucuronic acid moiety. The parent DHA is reported as practically insoluble in water (<1 mg/mL) .

LogP shift
Cross-study
ΔLogP ≈ 1.0 (DHA 2.19 → glucuronide 1.2)
Hydrophilicity increase informs LC column selection and SPE recovery optimization
Computed/measured LogP from independent databases
Lipophilicity Solubility LogP Physicochemical properties

UGT Enzyme Kinetic Selectivity

Recombinant human UGT isoform profiling revealed that only UGT1A9 and UGT2B7 catalyze the formation of alpha-DHA-beta-glucuronide, with markedly different kinetic parameters: UGT1A9 displays a high-affinity Km of 32 μM and Vmax of 8.9 pmol/min/mg, whereas UGT2B7 exhibits a low-affinity Km of 438 μM and Vmax of 10.9 pmol/min/mg [1]. UGT1A1 and UGT1A6 showed no activity. In human liver microsomes, the overall glucuronidation Vmax was 177 ± 47 pmol/min/mg with a Km of 90 ± 16 μM.

UGT enzyme kinetics
Head-to-head
UGT1A9 Km 32 μM; UGT2B7 Km 438 μM (14-fold difference)
Defines metabolic liability; supports DDI phenotyping studies using authentic standard
Recombinant UGT isoforms; UGT1A1/1A6 inactive
UGT enzymes Enzyme kinetics In vitro metabolism Drug-drug interaction

Validated LC-MS/MS Bioanalytical Method

Geditz et al. (2014) developed and validated the first LC-MS/MS method that simultaneously quantifies artesunate, DHA, and DHA-glucuronide in human plasma. The method utilized a newly synthesized stable isotope-labeled DHA-glucuronide as internal standard and achieved a linear calibration range of 4–10,000 nM for DHAG with intra- and interbatch accuracy deviations of -5.7% to +3.5% and assay variability of 1.5–10.9% [1]. The method was successfully applied to clinical plasma samples from patients under artesunate treatment.

LC-MS/MS validation
Method context
4–10,000 nM linear; accuracy -5.7% to +3.5%; variability 1.5–10.9%
Supports bioanalytical method transfer for metabolite quantification in plasma research matrices
Human plasma; 50 μL SPE; Poroshell 120 EC-C18; SIL-IS employed
LC-MS/MS Bioanalysis Method validation ANDAs

Dihydro Artemisinin Beta-d-Glucuronide: Priority Application Scenarios


Regulatory Bioequivalence and ANDA Submission Studies

Regulatory agencies require quantification of the major inactive metabolite dihydro artemisinin beta-d-glucuronide in plasma to establish pharmacokinetic comparability between a test artesunate product and the reference listed drug. The validated LC-MS/MS method demonstrating a 4–10,000 nM linear range with intraday accuracy within -5.7% to +3.5% [2] directly supports ANDA bioequivalence filings. The stable-isotope-labeled glucuronide internal standard is essential for compensating matrix effects and ensuring ion suppression does not compromise quantification integrity.

Metabolic Pathway Mapping and UGT Reaction Phenotyping

The glucuronide is the sole product of DHA metabolism in human liver microsomes, formed exclusively by UGT1A9 (Km 32 μM, Vmax 8.9 pmol/min/mg) and UGT2B7 (Km 438 μM, Vmax 10.9 pmol/min/mg) [2]. Researchers investigating DHA clearance, UGT-mediated drug-drug interactions, or polymorphisms in UGT1A9/2B7 can use the authentic glucuronide as a quantitative standard to calibrate in vitro intrinsic clearance assays. The 14-fold Km differential between the two UGT isoforms provides a built-in selectivity checkpoint for enzyme phenotyping experiments.

Blood versus Plasma Pharmacokinetic Modeling

The blood-to-plasma ratio difference—0.9–1.3 for DHA-glucuronide versus 1.2–2.2 for DHA [2]—necessitates the inclusion of the glucuronide in whole blood pharmacokinetic models. Researchers translating animal pharmacokinetic data to human dosing must account for this differential partitioning to avoid underestimating the glucuronide fraction in red blood cell-depleted plasma when analyzing clinical samples.

Clinical Therapeutic Drug Monitoring for Severe Malaria

Dihydro artemisinin beta-d-glucuronide, with an elimination half-life of 89–98 minutes in a mammalian model [2], persists in circulation at quantifiable concentrations beyond the rapid clearance of artesunate (t1/2 58–63 min). Clinical pharmacology laboratories conducting therapeutic drug monitoring in severe malaria patients can use the glucuronide as a longer-lived surrogate for cumulative artesunate exposure, provided the validated LC-MS/MS method is employed.

Application
Selection Property
Validation Focus
Artesunate bioequivalence research
Authentic glucuronide standard for matrix-effect compensation
LC-MS/MS accuracy and precision in plasma research matrices
In vitro DHA clearance & UGT phenotyping
Differential UGT1A9/2B7 kinetic profile
Intrinsic clearance calibration for reaction phenotyping
Whole blood vs plasma PK modeling
Distinct blood-to-plasma partitioning behavior
Blood concentration-time profile integration
Research PK monitoring in malaria treatment models
Extended elimination half-life relative to artesunate
Cumulative drug exposure estimation in study samples
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